molecular formula C12H10N4O B5536373 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5536373
M. Wt: 226.23 g/mol
InChI Key: WBGGUOUTFBULGO-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.08546096 g/mol and the complexity rating of the compound is 337. The solubility of this chemical has been described as >33.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

5-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been explored for their potential anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory effects with minimal ulcerogenic activity. For instance, El-Tombary (2013) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding that some compounds, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, showed comparable activity to indomethacin, a reference drug, with minimal ulcerogenic effects (El-Tombary, 2013).

Antimicrobial and Antifungal Activities

Several studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for antimicrobial and antifungal activities. For example, El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017). Additionally, Wang et al. (2004) synthesized 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).

Anticancer Properties

The compounds derived from this compound have also been investigated for their potential anticancer properties. A study by Abdellatif et al. (2014) synthesized various derivatives and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, discovering that almost all tested compounds revealed antitumor activity. Particularly, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one showed the most potent inhibitory activity (Abdellatif et al., 2014).

Corrosion Inhibition

In addition to biomedical applications, derivatives of this compound have been studied for their potential in industrial applications, particularly in corrosion inhibition. Abdel Hameed et al. (2020) researched the corrosion inhibition performance of certain derivatives, finding that they effectively inhibited corrosion in steel surfaces, with efficiency increasing at higher inhibitor concentrations (Abdel Hameed et al., 2020).

Future Directions

The development of new drugs and therapies often involves the synthesis and study of novel chemical compounds. Pyrazolo[3,4-d]pyrimidine derivatives, such as “5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, could potentially be explored for their therapeutic potential in the future .

Properties

IUPAC Name

5-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-15-8-13-11-10(12(15)17)7-14-16(11)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGUOUTFBULGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.